COX-2 Selectivity Index: A 500,000-Fold Margin Over COX-1
CAY10404 demonstrates an unparalleled selectivity index (SI) for COX-2 over COX-1. With a COX-2 IC50 of 1 nM and a COX-1 IC50 of >500 µM, the calculated SI is >500,000 . In contrast, the clinically used selective COX-2 inhibitor celecoxib has a reported SI of approximately 400 , while the early research tool NS-398 has an SI ranging from about 26 to 29 depending on the assay . This represents a greater than 1000-fold difference in selectivity.
| Evidence Dimension | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
|---|---|
| Target Compound Data | COX-2 IC50: 1 nM; COX-1 IC50: >500 µM; SI: >500,000 |
| Comparator Or Baseline | Celecoxib: SI ≈ 400; NS-398: SI = 26-29 (based on IC50s of 3.8 µM for COX-2 and >100 µM for COX-1) |
| Quantified Difference | CAY10404 has an SI that is >1250-fold higher than celecoxib and >17,000-fold higher than NS-398. |
| Conditions | In vitro enzyme inhibition assays using recombinant human COX-2 and ovine/human COX-1 enzymes. |
Why This Matters
This extreme selectivity minimizes COX-1 interference, allowing researchers to attribute observed effects with greater confidence to COX-2 inhibition.
